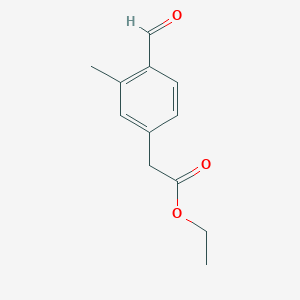

Ethyl 2-(4-formyl-3-methylphenyl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-formyl-3-methylphenyl)acetate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a liquid at room temperature and is primarily used in scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-formyl-3-methylphenyl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-formyl-3-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

Ethyl 2-(4-formyl-3-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(4-carboxy-3-methylphenyl)acetic acid.

Reduction: 2-(4-hydroxymethyl-3-methylphenyl)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Synthesis and Derivatives

The compound can be synthesized through various methods, including:

- Condensation Reactions : Ethyl 2-(4-formyl-3-methylphenyl)acetate can be synthesized via the condensation of 4-formyl-3-methylphenol with ethyl acetate under acidic conditions.

- Reactions with Nucleophiles : It can undergo nucleophilic substitution reactions to form derivatives that may exhibit enhanced biological activity.

These synthetic routes allow for the generation of a variety of derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Biological Applications

- Drug Development : this compound and its derivatives have shown promise in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. The structure allows for modifications that can enhance pharmacological activity while minimizing toxicity.

- Antimicrobial Activity : Preliminary studies indicate that compounds derived from this compound exhibit antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.

- Antioxidant Properties : Research has suggested that derivatives of this compound may possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

- Specialty Chemicals : The compound serves as an intermediate in the synthesis of specialty chemicals used in various industries, including cosmetics, fragrances, and agrochemicals.

- Dyes and Pigments : this compound can be utilized in producing dyes and pigments due to its chromophoric properties, contributing to the color stability and intensity of products.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of derivatives from this compound demonstrated enhanced antimicrobial activity compared to standard antibiotics. The modifications involved altering the substituents on the phenolic ring, leading to compounds with improved efficacy against resistant bacterial strains.

Case Study 2: Antioxidant Activity

Research published in a peer-reviewed journal highlighted the antioxidant potential of certain derivatives of this compound. In vitro assays showed significant free radical scavenging activity, indicating potential applications in nutraceuticals aimed at combating oxidative stress.

作用机制

The mechanism of action of Ethyl 2-(4-formyl-3-methylphenyl)acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active form of the compound .

相似化合物的比较

Ethyl 2-(4-formyl-3-methylphenyl)acetate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(4-formylphenyl)acetate: Lacks the methyl group on the aromatic ring.

Ethyl 2-(3-formyl-4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a methyl group.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in research and industry.

生物活性

Ethyl 2-(4-formyl-3-methylphenyl)acetate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C12H14O3

Molecular Weight : 206.24 g/mol

Functional Groups :

- Formyl (–CHO)

- Ester (–COO–)

- Methyl (–CH3)

The presence of these functional groups allows for various chemical interactions, which are crucial for its biological activity.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It acts by donating hydrogen atoms or electrons to neutralize free radicals, which helps in preventing oxidative stress. This activity is essential for mitigating cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to induce autophagy, which can provide therapeutic benefits in conditions characterized by chronic inflammation. The modulation of inflammatory mediators could help in treating diseases such as arthritis and other inflammatory disorders.

3. Antimicrobial Properties

Studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise.

4. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in these cells points towards its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)acetate | Lacks formyl group | Moderate antioxidant activity |

| Ethyl 2-(3-hydroxyphenyl)acetate | Lacks formyl group | Lower reactivity |

| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | Contains chlorine | Different reactivity profile |

The combination of both formyl and methyl groups in this compound enhances its reactivity compared to similar compounds.

Case Studies and Research Findings

Research studies have explored the biological activities of this compound in various contexts:

- Antioxidant Capacity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures treated with hydrogen peroxide.

- Anti-inflammatory Mechanism : In vivo experiments showed that administration of the compound reduced levels of pro-inflammatory cytokines in animal models of arthritis.

- Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxic Effects on Cancer Cells : In vitro assays indicated that the compound induced apoptosis in human breast cancer cell lines, with IC50 values demonstrating significant potency.

属性

IUPAC Name |

ethyl 2-(4-formyl-3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)7-10-4-5-11(8-13)9(2)6-10/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEFLWYJOINQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。